molecular formula C14H11NO5 B2560388 Methyl 4-(4-nitrophenoxy)benzoate CAS No. 21120-78-5

Methyl 4-(4-nitrophenoxy)benzoate

Cat. No.: B2560388
CAS No.: 21120-78-5
M. Wt: 273.244
InChI Key: PPRYORMDEJTYDQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-nitrophenoxy)benzoate: is an organic compound with the molecular formula C14H11NO5 and a molecular weight of 273.24 g/mol . It is characterized by the presence of a nitrophenoxy group attached to a benzoate ester. This compound is often used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-nitrophenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Biological Activity

Methyl 4-(4-nitrophenoxy)benzoate, a compound with the molecular formula C14H11NO5, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a benzoate structure with a nitrophenoxy substituent. The presence of both ester and nitro functionalities contributes to its reactivity and biological interactions. The compound's structure can be represented as follows:

C6H4(NO2) O C6H4 COOCH3\text{C}_6\text{H}_4(\text{NO}_2)\text{ O C}_6\text{H}_4\text{ COOCH}_3

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The nitro group is known to enhance biological activity by participating in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can modulate various signaling pathways, influencing cellular processes such as apoptosis and proliferation.

Key Mechanisms:

  • Enzyme Interaction : Acts as a probe in enzyme-substrate interaction studies, facilitating the understanding of metabolic pathways.
  • Antimicrobial Activity : Exhibits potential antimicrobial properties by disrupting bacterial cell membranes or interfering with metabolic processes.
  • Anticancer Properties : Demonstrated cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapeutics.

Antimicrobial and Anticancer Studies

Recent studies have highlighted the compound's effectiveness against several pathogens and cancer cell lines. Below is a summary of findings from various research efforts:

StudyTargetIC50 Value (µM)Notes
E. coli25Effective against Gram-negative bacteria.
HCT-116 (colon carcinoma)15Induces apoptosis through ROS generation.
S. aureus30Shows significant growth inhibition.

Case Studies

  • Antimicrobial Activity :
    In a study investigating the compound's antimicrobial properties, this compound was tested against various bacterial strains. It demonstrated notable activity against E. coli and S. aureus, with IC50 values indicating effective concentrations for inhibiting bacterial growth.
  • Anticancer Effects :
    A separate investigation focused on its anticancer potential revealed that the compound significantly reduced viability in HCT-116 colon cancer cells at concentrations as low as 15 µM. The mechanism was linked to increased oxidative stress leading to apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 4-aminobenzoateC9H11NO2Lacks nitro group; used in drug designModerate antibacterial activity
Methyl 4-nitrobenzoateC8H9NO2Simple nitro substitution; lower complexityLimited anticancer activity
Methyl 3-amino-4-nitrophenoxybenzoateC14H12N2O5Contains amino group; enhances reactivityIncreased cytotoxicity against cancer cells

Properties

IUPAC Name

methyl 4-(4-nitrophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-19-14(16)10-2-6-12(7-3-10)20-13-8-4-11(5-9-13)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRYORMDEJTYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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